Metomidate hydrochloride

Description

The exact mass of the compound Metomidate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168403. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Metomidate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Metomidate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

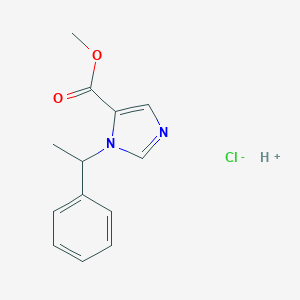

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEDTZKNEKPBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045707 | |

| Record name | Metomidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36557-22-9, 2852-42-8, 35944-74-2 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, methyl ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36557-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, methyl ester, hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypnodil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metomidate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metomidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metomidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOMIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKV88232PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metomidate Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metomidate hydrochloride, an imidazole-based compound, exhibits a dual mechanism of action, functioning as both a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor and as a potent inhibitor of adrenal steroidogenesis. This technical guide provides an in-depth exploration of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Introduction

Metomidate hydrochloride is a sedative-hypnotic agent primarily utilized in veterinary medicine.[1] Its structural similarity to etomidate has led to extensive research into its pharmacological properties. The compound's ability to modulate the central nervous system and inhibit steroid hormone production makes it a valuable tool for both clinical applications and scientific investigation.[2][3] This guide will dissect the two primary mechanisms of action of metomidate, offering a comprehensive resource for researchers and drug development professionals.

Modulation of the GABA-A Receptor

Metomidate enhances the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] This potentiation of GABAergic neurotransmission is responsible for its sedative and hypnotic effects.

Mechanism of Action at the GABA-A Receptor

Metomidate acts as a positive allosteric modulator of the GABA-A receptor.[3] It binds to a site on the receptor distinct from the GABA binding site, increasing the receptor's affinity for GABA.[2] This enhanced binding leads to a more frequent opening of the chloride ion channel, resulting in an increased influx of chloride ions into the neuron.[1] The subsequent hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, leading to generalized central nervous system depression.[1] At higher concentrations, metomidate can directly activate the GABA-A receptor in the absence of GABA.[2]

Quantitative Data: GABA-A Receptor Modulation

| Compound | Receptor Subunit Composition | EC50 (μM) for Direct Activation | Reference |

| R-Etomidate | α1(L264T)β3γ2L | 1.83 ± 0.28 | [6] |

| R-Etomidate | α1(L264T)β1γ2L | 50.17 ± 0.83 | [6] |

| Etomidate | α6β3γ2 | 23 ± 2.4 | [7] |

| Etomidate | α1β2γ2 | 61 | [4] |

Table 1: EC50 values for the direct activation of GABA-A receptors by etomidate. Data for R-etomidate are from oocytes expressing mutated receptors to enhance sensitivity.

Signaling Pathway Diagram

Inhibition of Adrenal Steroidogenesis

A key and distinct feature of metomidate is its potent and reversible inhibition of adrenal steroidogenesis, the process of synthesizing steroid hormones such as cortisol and aldosterone.[2][6]

Mechanism of Action in the Adrenal Cortex

Metomidate specifically targets and inhibits two key mitochondrial cytochrome P450 enzymes: 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[2][6][7] The imidazole ring of metomidate is thought to bind to the heme iron of these enzymes, blocking their catalytic activity.[2][8]

-

CYP11B1 (11β-hydroxylase): This enzyme is responsible for the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.[2]

-

CYP11B2 (aldosterone synthase): This enzyme catalyzes the final steps in aldosterone synthesis.[2]

By inhibiting these enzymes, metomidate effectively reduces the production of cortisol and aldosterone.[6] This property has led to its use as a diagnostic tool, particularly in its radiolabeled form ([¹¹C]metomidate), for positron emission tomography (PET) imaging of adrenocortical tumors.[7][9]

Quantitative Data: Adrenal Enzyme Inhibition

Metomidate and its analogs are highly potent inhibitors of adrenal steroidogenesis.

| Compound | Parameter | Value | Cell Line/System | Reference |

| Metomidate (MTO) | IC50 for Cortisol Synthesis | 4.60 ± 2.39 nM | Human Adrenocortical Cancer Cells (NCI-h295) | [1] |

| Etomidate (ETO) | IC50 for Cortisol Synthesis | 0.99 ± 0.62 nM | Human Adrenocortical Cancer Cells (NCI-h295) | [1] |

| Etomidate | IC50 for Cortisol Output (ACTH-stimulated) | 2.8 x 10⁻⁸ M | Dispersed Guinea-Pig Adrenal Cells | [10] |

Table 2: Quantitative data for the inhibition of cortisol synthesis by metomidate and etomidate.

Signaling Pathway Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of induction of anaesthesia with etomidate on corticosteroid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The interaction of the general anesthetic etomidate with the γ-aminobutyric acid type A receptor is influenced by a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [11C]metomidate PET-CT versus adrenal vein sampling for diagnosing surgically curable primary aldosteronism: a prospective, within-patient trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of etomidate on cortisol biosynthesis in isolated guinea-pig adrenal cells: comparison with metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]

Metomidate Hydrochloride: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate, with its hydrochloride salt being the common pharmaceutical formulation, is a potent and selective inhibitor of adrenal steroidogenesis.[1][2] Chemically designated as methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride, it is structurally related to the anesthetic agent etomidate.[3] Unlike etomidate, metomidate's primary clinical interest lies not in its hypnotic properties, but in its ability to selectively inhibit the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[1][2] This targeted action makes it a valuable tool in the diagnosis and management of adrenal disorders, particularly in imaging adrenocortical tumors and in the study of steroid biosynthesis pathways. This technical guide provides an in-depth overview of the synthesis and chemical properties of metomidate hydrochloride, tailored for professionals in research and drug development.

Chemical Properties

Metomidate hydrochloride is a white to off-white solid.[4] A comprehensive summary of its chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | [5][6] |

| CAS Number | 35944-74-2 | [5][6][7] |

| Molecular Formula | C₁₃H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 266.73 g/mol | [1] |

| Melting Point | 173-174 °C | [4][8] |

| Boiling Point | 379.4 °C at 760 mmHg | [7][8] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) and Ethanol (1-10 mg/ml). Soluble in PBS (pH 7.2) (≥10 mg/ml). Slightly soluble in Acetone, Chloroform, and Methanol. | [4][5] |

| Appearance | White to Off-White Solid | [4] |

| pKa | Data not readily available in the searched literature. | |

| Stability | Stable under recommended storage conditions (sealed in a dry, room temperature environment). | [8] |

Synthesis of Metomidate Hydrochloride

The synthesis of metomidate hydrochloride is analogous to that of its close relative, etomidate, and generally follows the synthetic principles established by Janssen Pharmaceutica. The core of the synthesis involves the formation of the imidazole ring and subsequent N-alkylation. A representative synthetic scheme is outlined below.

Caption: General overview of the synthetic pathway to Metomidate Hydrochloride.

Experimental Protocols

Synthesis of (±)-Metomidate Hydrochloride

This protocol is a representative method adapted from the general principles of imidazole carboxylate synthesis developed for etomidate and its analogs.[9][10][11]

Materials:

-

Methyl imidazole-5-carboxylate

-

(±)-1-Phenylethanol

-

Thionyl chloride

-

Anhydrous toluene

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (gas or concentrated solution)

-

Anhydrous isopropanol

-

Diethyl ether

Procedure:

Step 1: Synthesis of (±)-1-Chloro-1-phenylethane

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place (±)-1-phenylethanol.

-

Cool the flask in an ice bath and slowly add thionyl chloride dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux until the reaction is complete (monitored by TLC).

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude (±)-1-chloro-1-phenylethane is used in the next step without further purification.

Step 2: Synthesis of (±)-Metomidate (free base)

-

In a separate three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.

-

To this suspension, add a solution of methyl imidazole-5-carboxylate in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

To the resulting sodium salt of methyl imidazole-5-carboxylate, add a solution of (±)-1-chloro-1-phenylethane in anhydrous DMF dropwise.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (±)-metomidate free base.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (±)-Metomidate Hydrochloride

-

Dissolve the purified (±)-metomidate free base in anhydrous isopropanol.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a calculated amount of concentrated hydrochloric acid.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (±)-metomidate hydrochloride.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can be used to determine the purity of the synthesized metomidate hydrochloride.

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

The purity is determined by calculating the area percentage of the main peak corresponding to metomidate hydrochloride.

Mechanism of Action: Signaling Pathway

Metomidate exerts its biological effects through two primary mechanisms: the inhibition of adrenal steroidogenesis and a less potent modulation of GABA-A receptors.

Caption: Metomidate's dual mechanism of action.

Metomidate is a potent inhibitor of two key mitochondrial cytochrome P450 enzymes involved in the final steps of cortisol and aldosterone synthesis.[1][2] By binding to and inhibiting CYP11B1 (11β-hydroxylase), it blocks the conversion of 11-deoxycortisol to cortisol.[2] Similarly, its inhibition of CYP11B2 (aldosterone synthase) prevents the conversion of corticosterone to aldosterone.[1] This leads to a significant reduction in the production of these critical steroid hormones.

While structurally similar to etomidate, metomidate has a significantly lower affinity for the GABA-A receptor, resulting in weaker sedative and hypnotic effects.[1] Its interaction with the GABA-A receptor is as a positive allosteric modulator, enhancing the effect of the inhibitory neurotransmitter GABA.

Experimental Workflow: In Vitro Assessment of Adrenal Steroidogenesis Inhibition

To quantify the inhibitory potency of synthesized metomidate hydrochloride on adrenal steroidogenesis, an in vitro cell-based assay is commonly employed.

Caption: Workflow for assessing adrenal steroidogenesis inhibition.

Protocol: Cortisol Production Inhibition Assay

This protocol provides a general framework for assessing the in vitro efficacy of metomidate hydrochloride in inhibiting cortisol production in a human adrenocortical carcinoma cell line (e.g., NCI-H295R).

Materials:

-

NCI-H295R human adrenocortical carcinoma cell line

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

-

Metomidate hydrochloride

-

Angiotensin II or Forskolin (as a stimulant)

-

Phosphate-buffered saline (PBS)

-

Cortisol ELISA kit or LC-MS/MS system

Procedure:

-

Cell Culture: Culture NCI-H295R cells in appropriate flasks or plates until they reach a suitable confluency.

-

Plating: Seed the cells into multi-well plates and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of metomidate hydrochloride in serum-free culture medium. Remove the old medium from the cells and add the different concentrations of the metomidate hydrochloride solutions. Include a vehicle control (medium without the compound).

-

Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24-48 hours).

-

Stimulation: Following the pre-incubation, add a stimulant such as angiotensin II or forskolin to the wells to induce steroidogenesis.

-

Sample Collection: After a specific stimulation period (e.g., 24 hours), collect the cell culture supernatant from each well.

-

Quantification: Measure the concentration of cortisol in the collected supernatants using a cortisol ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.

-

Data Analysis: Plot the cortisol concentration against the logarithm of the metomidate hydrochloride concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound that inhibits cortisol production by 50%.

Conclusion

Metomidate hydrochloride is a compound of significant interest due to its potent and selective inhibition of adrenal steroidogenesis. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical routes. The chemical properties of metomidate hydrochloride are well-defined, facilitating its handling and formulation for research and potential clinical applications. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and in vitro evaluation of this important molecule. For researchers and drug development professionals, a thorough understanding of these technical aspects is crucial for advancing the study and application of metomidate hydrochloride in endocrinology and related fields.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. Metomidate hydrochloride | 35944-74-2 | Benchchem [benchchem.com]

- 3. Detection and quantification of etomidate and metomidate in human hairs by ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metomidate Hydrochloride | 35944-74-2 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. store.usp.org [store.usp.org]

- 7. Metomidate hydrochloride | 35944-74-2 | KBA94474 [biosynth.com]

- 8. lookchem.com [lookchem.com]

- 9. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. schenautomacao.com.br [schenautomacao.com.br]

Metomidate Hydrochloride: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Metomidate hydrochloride, an imidazole-based compound, has carved a distinct niche in scientific research due to its dual pharmacological actions. It functions as both a potent and selective inhibitor of adrenal steroidogenesis and a sedative-hypnotic agent, particularly in aquatic species. This technical guide provides an in-depth overview of the research applications of Metomidate hydrochloride, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows.

Core Research Applications

Metomidate hydrochloride's utility in research can be broadly categorized into two main areas:

-

Endocrinology and Oncology: As a powerful inhibitor of the enzyme 11β-hydroxylase (CYP11B1), Metomidate hydrochloride is instrumental in studies involving the hypothalamic-pituitary-adrenal (HPA) axis and in the diagnosis and characterization of adrenocortical tumors. Its high affinity for this enzyme allows for the targeted imaging of adrenal tissues.[1][2]

-

Veterinary Anesthesia and Aquaculture: In aquatic research, particularly with fish, Metomidate hydrochloride is widely used as a sedative and anesthetic.[1][3] Its ability to reduce stress responses by suppressing cortisol synthesis makes it a valuable tool for handling, transportation, and minor surgical procedures in fish.[4][5]

Mechanism of Action

Metomidate hydrochloride exerts its effects through two primary mechanisms:

-

Inhibition of Cortisol Synthesis: The imidazole ring within the Metomidate structure reversibly binds to and inhibits 11β-hydroxylase, a critical enzyme in the adrenal cortex responsible for the final step of cortisol synthesis—the conversion of 11-deoxycortisol to cortisol.[1][6] This targeted inhibition leads to a significant reduction in circulating cortisol levels. It also shows inhibitory effects on aldosterone synthase (CYP11B2).[1]

-

GABA-A Receptor Modulation: Similar to its analogue etomidate, Metomidate hydrochloride acts as a positive allosteric modulator of the GABA-A receptor in the central nervous system.[7][8] By enhancing the effect of the inhibitory neurotransmitter GABA, it induces sedation and hypnosis.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Metomidate hydrochloride from various research studies.

| Parameter | Value | Cell Line/System | Reference(s) |

| IC₅₀ (Cortisol Inhibition) | 2–10 nM | Human Adrenal Cells (NCI-H295) | [1] |

| Kᵢ (CYP11B1) | 1–3 nM | Human CYP11B1 | [1] |

| Kᵢ (CYP11B2) | Low nanomolar range | Human CYP11B2 | [1] |

Table 1: In Vitro Inhibition of Cortisol Synthesis

| Species | Anesthetic Concentration | Sedative Concentration | Euthanasia Concentration | Reference(s) |

| Zebrafish (Danio rerio) | 4-10 mg/L (sedation/immobilization) | 2-4 mg/L | 100 mg/L | [3][6] |

| Convict Cichlid (Cichlasoma nigrofasciatum) | Not specified | 1.0 mg/L (shipping) | Not specified | [7] |

| Channel Catfish (Ictalurus punctatus) | 4-8 mg/L (surgical anesthesia) | Not specified | Not specified | [3] |

| Turbot (Scophthalmus maximus) | 9 mg/L (5 min bath) | Not specified | Not specified | [9] |

| Halibut (Hippoglossus hippoglossus) | 9 mg/L (5 min bath) | Not specified | Not specified | [9] |

| Neon Tetras (Paracheirodon innesi) | Not specified | Not specified | 40 mg/L | [6] |

| Australian Rainbowfish (Melanotaenia australis) | Not specified | Not specified | 40 mg/L | [6] |

Table 2: Effective Concentrations of Metomidate Hydrochloride in Fish

| Species | Administration Route | Elimination Half-Life (t₁/₂) | Plasma Clearance (Cl) | Volume of Distribution (Vd(ss)) | Maximum Plasma Concentration (Cmax) | Bioavailability (F) | Reference(s) |

| Turbot (Scophthalmus maximus) | Intravenous (3 mg/kg) | 2.2 h | 0.26 L/h·kg | 0.44 L/kg | - | - | [9] |

| Oral (7 mg/kg) | 3.5 h | - | - | 7.8 mg/L | 100% | [9] | |

| Bath (9 mg/L for 5 min) | - | - | - | 13.3 mg/L | - | [9] | |

| Halibut (Hippoglossus hippoglossus) | Intravenous (3 mg/kg) | 5.8 h | 0.099 L/h·kg | 0.21 L/kg | - | - | [9] |

| Bath (9 mg/L for 5 min) | - | - | - | 9.5 mg/L | - | [9] | |

| Mice | Oral (10 mg/kg) | - | - | - | - | 21.3% | [10] |

Table 3: Pharmacokinetic Parameters of Metomidate Hydrochloride

Experimental Protocols

In Vitro Cortisol Inhibition Assay Using NCI-H295R Cells

This protocol describes a method to assess the inhibitory effect of Metomidate hydrochloride on cortisol production in the human adrenocortical carcinoma cell line NCI-H295R.

1. Cell Culture and Plating:

- Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with ITS+ Premix, Nu-Serum, and antibiotics) in a humidified incubator at 37°C with 5% CO₂.

- Seed the cells in 24-well plates at a density that allows for approximately 80% confluency at the time of treatment.

2. Compound Treatment:

- Prepare a stock solution of Metomidate hydrochloride in a suitable solvent (e.g., DMSO).

- Dilute the stock solution in serum-free medium to achieve the desired final concentrations.

- After the cells have reached the desired confluency, replace the culture medium with the medium containing the different concentrations of Metomidate hydrochloride or vehicle control (e.g., 0.1% DMSO).

- Incubate the cells for a specified period (e.g., 24-48 hours).

3. Sample Collection and Analysis:

- Following incubation, collect the cell culture supernatant from each well.

- Measure the cortisol concentration in the supernatant using a commercially available Cortisol ELISA kit, following the manufacturer's instructions.

- Optionally, a cell viability assay (e.g., MTT assay) can be performed on the remaining cells to assess any cytotoxic effects of the compound.

4. Data Analysis:

- Calculate the percentage of cortisol inhibition for each concentration of Metomidate hydrochloride relative to the vehicle control.

- Plot the percentage of inhibition against the log concentration of Metomidate hydrochloride to determine the IC₅₀ value.

Fish Anesthesia Protocol (General Guideline for Zebrafish)

This protocol provides a general guideline for the immersion anesthesia of adult zebrafish using Metomidate hydrochloride for sedation and immobilization for non-painful procedures.[3]

1. Preparation:

- Prepare a stock solution of Metomidate hydrochloride (e.g., 10 mg/mL) in system water.

- Prepare an anesthetic bath by adding the stock solution to a container with a known volume of system water to achieve the desired final concentration (e.g., 2-10 mg/L). Ensure the pH of the anesthetic bath is between 7.0 and 7.5.

- Prepare a separate recovery tank with fresh, aerated system water.

2. Induction:

- Net the zebrafish from their housing tank and gently place them into the anesthetic bath.

- Monitor the fish closely for the stages of anesthesia. For sedation, look for a loss of equilibrium.

3. Procedure:

- Once the desired level of sedation is achieved, perform the non-painful procedure (e.g., imaging, fin clipping for genotyping).

4. Recovery:

- After the procedure, immediately transfer the fish to the recovery tank.

- Monitor the fish until they regain their normal swimming behavior and equilibrium. Recovery time can be prolonged with higher concentrations.[3]

[¹¹C]Metomidate PET Imaging of Adrenal Tumors (Preclinical)

This protocol outlines the key steps for performing Positron Emission Tomography (PET) imaging of adrenal tumors in a research setting using [¹¹C]Metomidate.

1. Radiotracer Synthesis:

- Synthesize [¹¹C]Metomidate from its precursor using a suitable automated radiosynthesis module. The synthesis typically involves the methylation of the precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

- Purify the final product using high-performance liquid chromatography (HPLC).

- Formulate the purified [¹¹C]Metomidate in a sterile, injectable solution.

2. Animal Preparation:

- Anesthetize the research animal (e.g., rat or mouse) using a suitable anesthetic (e.g., isoflurane).

- Position the animal on the scanner bed of a small-animal PET scanner.

3. Image Acquisition:

- Administer a bolus injection of [¹¹C]Metomidate intravenously (e.g., via a tail vein catheter).

- Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

- A CT scan is typically performed for attenuation correction and anatomical co-registration.

4. Image Analysis:

- Reconstruct the PET images.

- Draw regions of interest (ROIs) over the adrenal glands/tumors and other relevant organs (e.g., liver, muscle) on the co-registered CT or MR images.

- Generate time-activity curves (TACs) for each ROI.

- Calculate the standardized uptake value (SUV) or use kinetic modeling to quantify the tracer uptake in the tissues of interest.

Visualizations

Caption: Signaling pathway of cortisol synthesis and its inhibition by Metomidate hydrochloride.

Caption: Experimental workflow for fish anesthesia using Metomidate hydrochloride.

References

- 1. m.youtube.com [m.youtube.com]

- 2. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

- 3. academic.oup.com [academic.oup.com]

- 4. Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. atcc.org [atcc.org]

Metomidate Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metomidate hydrochloride, a potent non-barbiturate hypnotic and sedative, has carved a unique niche in both veterinary medicine and advanced biomedical research. Discovered in 1965 by Janssen Pharmaceutica, this imidazole derivative exhibits a dual mechanism of action, functioning as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor and as a potent inhibitor of adrenal steroidogenesis. This whitepaper provides an in-depth technical overview of Metomidate hydrochloride, covering its historical discovery, detailed mechanisms of action, synthesis, and key experimental data. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Discovery and History

Metomidate (methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride) was first synthesized and reported in 1965 by Janssen Pharmaceutica.[1] Its development was part of a broader investigation into imidazole-based compounds, which also led to the discovery of its close structural analog, etomidate.[2] Initially explored for its sedative-hypnotic properties in humans under trade names like Hypnodil and Nokemyl, its use in clinical practice has been limited.[1] However, its distinct pharmacological profile, particularly its potent inhibition of cortisol synthesis, has led to its widespread use in veterinary medicine, especially in aquaculture, and as a valuable tool in endocrine research and diagnostic imaging.[3][4]

Mechanism of Action

Metomidate hydrochloride exerts its effects through two primary and distinct signaling pathways:

GABA-A Receptor Modulation

As a hypnotic agent, Metomidate acts on the central nervous system by potentiating the effects of GABA, the primary inhibitory neurotransmitter. It binds to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions upon GABA binding.[2] The resulting hyperpolarization of the neuronal membrane makes it less excitable, leading to sedation and hypnosis.[2] While the precise subunit composition of the GABA-A receptor that Metomidate binds to is not definitively established, studies on its close analog, etomidate, suggest a binding site at the interface between the α and β subunits, particularly involving α1, β2, and γ2 subunits.[5][6][7]

Inhibition of Adrenal Steroidogenesis

A defining characteristic of Metomidate is its potent and reversible inhibition of adrenal steroidogenesis.[8] It specifically targets and inhibits the mitochondrial cytochrome P450 enzyme, 11β-hydroxylase (CYP11B1).[8] This enzyme is crucial for the final step in the synthesis of cortisol, converting 11-deoxycortisol to cortisol. By blocking this step, Metomidate effectively suppresses the production and secretion of cortisol. This mechanism is also responsible for the inhibition of aldosterone synthesis, as 11β-hydroxylase is involved in the final steps of its production as well. The imidazole ring of Metomidate is thought to interact with the heme iron atom within the active site of the enzyme, leading to its inhibitory effect.[9]

Quantitative Data

The following tables summarize key quantitative data for Metomidate hydrochloride and its analogs.

Table 1: Potency of Metomidate and Analogs on 11β-Hydroxylase Inhibition

| Compound | IC50 (nM) for Cortisol Inhibition | Species/Cell Line | Reference |

| Metomidate | 2-10 | Human Adrenal Cells | [5] |

| Etomidate | 26 | Rat Adrenal Membranes | [10] |

| Cyclopropyl Methoxycarbonyl Metomidate (CPMM) | 143 | Rat Adrenal Membranes | [10] |

| Carboetomidate | 50,000 | Rat Adrenal Membranes | [10] |

| Dexmedetomidine | 2,200 | Rat Adrenal Membranes | [10] |

Table 2: Pharmacokinetic Parameters of Metomidate in Various Species

| Species | Administration Route | Dose | Elimination Half-Life (t½) | Plasma Clearance (Cl) | Volume of Distribution (Vd) | Bioavailability (F) | Reference |

| Turbot | Intravenous | 3 mg/kg | 2.2 h | 0.26 L/h·kg | 0.44 L/kg | - | [11] |

| Halibut | Intravenous | 3 mg/kg | 5.8 h | 0.099 L/h·kg | 0.21 L/kg | - | [11] |

| Turbot | Oral | 7 mg/kg | 3.5 h | - | - | 100% | [11] |

| Mice | Intravenous | 1 mg/kg | - | - | - | - | [2] |

| Mice | Oral | 10 mg/kg | - | - | - | 21.3% | [2] |

Table 3: Sedative/Anesthetic Doses of Metomidate in Fish

| Fish Species | Application | Concentration (mg/L) | Outcome | Reference |

| Convict Cichlids | Shipping Additive | 1.0 | Reduced mortality and increased saleable fish | [3] |

| Black Mollies | Shipping Additive | 0.2, 0.5, 1.0 | No significant effect | [3] |

| Atlantic Salmon | Stress Reduction (Transport) | 1.0 | Significantly lower plasma cortisol | [12] |

| Sunshine Bass | Stress Reduction | Low concentrations | Suppressed cortisol response to stress | [1] |

Experimental Protocols

This section outlines the methodologies for key experiments related to the study of Metomidate hydrochloride.

Synthesis of Metomidate Hydrochloride

The synthesis of Metomidate hydrochloride is based on the general method for DL-1-(1-arylalkyl)imidazole-5-carboxylate esters described by Godefroi et al. (1965).[2]

References

- 1. academic.oup.com [academic.oup.com]

- 2. DL-1-(1-ARYLALKYL)IMIDAZOLE-5-CARBOXYLATE ESTERS. A NOVEL TYPE OF HYPNOTIC AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a GABAA receptor anesthetic binding site at subunit interfaces by photolabeling with an etomidate analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of adrenal steroidogenesis by the anesthetic etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Etomidate potentiation of GABAA receptor gated current depends on the subunit composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advancing Novel Anesthetics: Pharmacodynamic and Pharmacokinetic Studies of Cyclopropyl-Methoxycarbonyl Metomidate in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. archimer.ifremer.fr [archimer.ifremer.fr]

An In-Depth Technical Guide to Metomidate Hydrochloride (CAS Number: 35944-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate hydrochloride (CAS: 35944-74-2) is an imidazole-based, non-barbiturate hypnotic and sedative agent.[1][2] Discovered by Janssen Pharmaceutica in 1965, it is a structural analogue of the widely used anesthetic, etomidate.[3][4] Initially developed for its sedative-hypnotic properties in both human and veterinary medicine, its use in humans has been largely superseded by etomidate due to its lower hypnotic potency.[5][6] However, Metomidate hydrochloride has carved out significant niches in modern research, primarily in veterinary medicine, particularly as an anesthetic and sedative for fish, and as a highly specific targeting agent in diagnostic molecular imaging of adrenocortical tissues.[2][4]

This technical guide provides a comprehensive overview of Metomidate hydrochloride, focusing on its chemical properties, synthesis, mechanism of action, pharmacokinetics, and applications in research and drug development. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Metomidate hydrochloride is the hydrochloride salt of Metomidate. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | [7] |

| CAS Number | 35944-74-2 | [7] |

| Molecular Formula | C₁₃H₁₅ClN₂O₂ | [5] |

| Molecular Weight | 266.72 g/mol | [8] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 173-174 °C | [9][10] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Store at 2-8°C for short term, -20°C for long term | [5][8] |

| SMILES | CC(C1=CC=CC=C1)N2C=C(N=C2)C(=O)OC.Cl | [7] |

| InChI Key | NZEDTZKNEKPBGR-UHFFFAOYSA-N | [5] |

Synthesis

The synthesis of Metomidate hydrochloride, as inferred from the original Janssen Pharmaceutica patent (US3354173A) for related imidazole carboxylates, involves a multi-step process. A generalized synthetic scheme is presented below.

Experimental Protocol: Synthesis of Metomidate Hydrochloride

Step 1: Synthesis of dl-N-[(ethoxy-carbonyl)methyl]-1-(phenyl)-ethylamine

-

A mixture of dl-α-methyl-benzylamine and triethylamine in an appropriate solvent is prepared.

-

Ethyl chloroacetate is added dropwise to the mixture.

-

The reaction is stirred, typically overnight, at room temperature.

-

The resulting triethylamine hydrochloride is filtered off.

-

The filtrate is washed, dried, and the solvent evaporated to yield the product.

Step 2: Formylation

-

The product from Step 1 is refluxed with formic acid in a suitable solvent like xylene.

-

The reaction progress is monitored, and upon completion, the solvent is evaporated.

Step 3: Cyclization and Esterification

-

The formylated product is treated with methyl formate in the presence of a strong base (e.g., sodium methoxide) in an inert solvent like tetrahydrofuran.

-

The reaction mixture is stirred, typically overnight, at room temperature.

-

The solvent is evaporated, and the residue is taken up in water.

-

The aqueous solution is treated with hydrochloric acid in methanol to facilitate cyclization and esterification.

Step 4: Formation of Hydrochloride Salt

-

The final product, Metomidate, is isolated.

-

To form the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., anhydrous ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent.

-

The resulting precipitate of Metomidate hydrochloride is filtered, washed, and dried.

Note: This is a generalized protocol based on the synthesis of similar compounds in the cited patent. For precise details, including stoichiometry and reaction conditions, consulting the original patent is recommended.[11]

Mechanism of Action

Metomidate hydrochloride exhibits a dual mechanism of action, which underpins its sedative/hypnotic effects and its utility in adrenal imaging.

GABA-A Receptor Modulation

The primary mechanism for its sedative and hypnotic effects is through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[4][12] Metomidate binds to a distinct site on the receptor, enhancing its affinity for GABA.[4] This potentiation of the GABAergic signal leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability, resulting in sedation.[12] At higher concentrations, Metomidate can directly activate the GABA-A receptor in the absence of GABA.[4]

Adrenocortical Enzyme Inhibition

Metomidate is a potent and selective inhibitor of two key mitochondrial cytochrome P450 enzymes involved in adrenal steroidogenesis: 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[4][5] The imidazole ring of Metomidate is thought to interact with the heme group of these enzymes, leading to reversible, dose-dependent inhibition.[4] This inhibition blocks the final steps in the synthesis of cortisol and aldosterone.[4][5] This property is exploited in its use as a PET imaging agent, where radiolabeled Metomidate can be used to visualize adrenocortical tumors that overexpress these enzymes.[4][5]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Metomidate hydrochloride varies across species. It is generally characterized by rapid absorption and distribution, followed by relatively fast elimination.

Quantitative Pharmacokinetic Data

| Parameter | Species | Dose & Route | Value | Reference(s) |

| Elimination Half-life (t½) | Turbot | 3 mg/kg IV | 2.2 h | [8] |

| Halibut | 3 mg/kg IV | 5.8 h | [8] | |

| Turbot | 7 mg/kg Oral | 3.5 h | [8] | |

| Plasma Clearance (Cl) | Turbot | 3 mg/kg IV | 0.26 L/h·kg | [8] |

| Halibut | 3 mg/kg IV | 0.099 L/h·kg | [8] | |

| Volume of Distribution (Vdss) | Turbot | 3 mg/kg IV | 0.44 L/kg | [8] |

| Halibut | 3 mg/kg IV | 0.21 L/kg | [8] | |

| Max. Concentration (Cmax) | Turbot | 7 mg/kg Oral | 7.8 mg/L | [8] |

| Turbot | 9 mg/L Bath (5 min) | 13.3 mg/L | [8] | |

| Halibut | 9 mg/L Bath (5 min) | 9.5 mg/L | [8] | |

| Oral Bioavailability (F) | Turbot | 7 mg/kg | 100% | [8] |

| Mouse | 10 mg/kg | 21.3% | [9] |

Metabolism of Metomidate primarily occurs in the liver through oxidation and conjugation, leading to the formation of inactive, more water-soluble metabolites that are excreted via the kidneys.[12]

Toxicology

The acute toxicity of Metomidate hydrochloride has been evaluated in several species.

| Test Type | Species | Value | Reference(s) |

| LD50 Oral | Rat | 78 mg/kg | [4] |

| LD50 Oral | Duck | 133 mg/kg | [9] |

| LD50 Oral | Pigeon | 42 mg/kg | [9] |

| LD50 Intravenous | Rat | 49.5 mg/kg | [4] |

| LD50 Intravenous | Mouse | 29.5 mg/kg | [4] |

| LD50 Intravenous | Dog | 7.56 mg/kg | [4] |

| LD50 Intravenous | Pig | > 5 mg/kg | [4] |

Experimental Protocols

This section provides an overview of common experimental protocols involving Metomidate hydrochloride.

In Vitro Enzyme Inhibition Assay (CYP11B1/CYP11B2)

This protocol is a generalized procedure for assessing the inhibitory potential of Metomidate on CYP11B1 and CYP11B2.

Objective: To determine the IC50 value of Metomidate hydrochloride for CYP11B1 and CYP11B2.

Materials:

-

Recombinant human CYP11B1 or CYP11B2 expressed in a suitable cell line (e.g., V79 cells).

-

Substrate: 11-deoxycortisol for CYP11B1, 11-deoxycorticosterone for CYP11B2.

-

Metomidate hydrochloride stock solution.

-

Assay buffer.

-

Detection system (e.g., LC-MS/MS) for quantifying the product (cortisol or aldosterone).

Procedure:

-

Prepare serial dilutions of Metomidate hydrochloride.

-

In a microplate, add the recombinant enzyme, the appropriate substrate, and the assay buffer.

-

Add the different concentrations of Metomidate hydrochloride to the wells. Include a control with no inhibitor.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile).

-

Analyze the formation of the product (cortisol or aldosterone) using LC-MS/MS.

-

Calculate the percent inhibition for each concentration of Metomidate hydrochloride and determine the IC50 value by non-linear regression analysis.

In Vivo Anesthesia Protocol for Fish

This protocol provides a general guideline for the use of Metomidate hydrochloride as an anesthetic for fish. Dosages may need to be adjusted based on species, size, water temperature, and pH.

Objective: To induce and maintain a surgical plane of anesthesia in fish.

Materials:

-

Metomidate hydrochloride.

-

Aerated tank with water from the fish's original environment.

-

Separate recovery tank with fresh, aerated water.

-

pH meter and thermometer.

-

Net for transferring fish.

Procedure:

-

Prepare the anesthetic bath by dissolving Metomidate hydrochloride in the water of the anesthetic tank to the desired concentration (e.g., 2-10 mg/L for sedation, up to 30 mg/L for surgical anesthesia).[3][13]

-

Ensure the water is well-aerated and monitor the temperature and pH.

-

Carefully transfer the fish to the anesthetic bath.

-

Monitor the fish for the stages of anesthesia, including loss of equilibrium and cessation of response to tactile stimuli.

-

Once the desired plane of anesthesia is reached, the procedure can be performed.

-

After the procedure, transfer the fish to the recovery tank.

-

Monitor the fish closely until it regains its equilibrium and normal swimming behavior.

Analytical Methods

Accurate quantification of Metomidate in biological matrices is crucial for pharmacokinetic and toxicological studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly employed methods.

Exemplary UPLC-MS/MS Method for Metomidate in Plasma

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., UPLC BEH C18).[9]

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[9]

-

Flow Rate: 0.4 mL/min.[9]

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Metomidate and an internal standard should be optimized.

Sample Preparation (Protein Precipitation):

-

To a 100 µL plasma sample, add an internal standard.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.

Applications in Research and Drug Development

Veterinary Medicine

Metomidate hydrochloride is widely used in aquaculture as a sedative and anesthetic for various fish species.[13] It is particularly useful for reducing stress and mortality during handling, transport, and minor procedures.[3] Its ability to suppress the cortisol stress response is a key advantage in these applications.[4]

Diagnostic Imaging

The high affinity and selectivity of Metomidate for CYP11B1 and CYP11B2 make it an excellent candidate for a PET imaging tracer.[5] When labeled with a positron-emitting isotope such as Carbon-11 (¹¹C-Metomidate), it can be used to visualize and characterize adrenocortical tumors, which often overexpress these enzymes.[5] This application aids in the differential diagnosis of adrenal masses.

Drug Development

Metomidate and its analogues serve as important tools in the development of new anesthetic agents. Research is focused on creating analogues that retain the favorable hemodynamic profile of etomidate while minimizing or eliminating the adrenal suppression side effect.[14]

Conclusion

Metomidate hydrochloride is a versatile imidazole derivative with a unique dual mechanism of action. While its use as a primary anesthetic in humans is limited, it remains an invaluable tool in veterinary medicine, particularly in aquaculture. Its high specificity for adrenocortical enzymes has led to its successful application in diagnostic imaging. For researchers and drug development professionals, Metomidate hydrochloride and its analogues continue to be important molecules for studying anesthetic mechanisms and for the rational design of safer and more effective sedative and hypnotic drugs. This guide provides a foundational understanding of its key technical aspects to support further research and development efforts.

References

- 1. The in vitro and in vivo enantioselectivity of etomidate implicates the GABAA receptor in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metomidate Anaesthesia of Ornamental Freshwater Fish - IAAAM_Archive - VIN [vin.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. afspubs.onlinelibrary.wiley.com [afspubs.onlinelibrary.wiley.com]

- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 8. Control of CYP11B2/CYP11B1 expression ratio and consequences for the zonation of the adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US3354173A - Imidazole carboxylates - Google Patents [patents.google.com]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. Adrenal CYP11B1/2 expression in primary aldosteronism: Immunohistochemical analysis using novel monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Metomidate Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metomidate hydrochloride, a potent non-barbiturate hypnotic and sedative, has garnered significant interest in veterinary medicine and as a research tool for studying adrenal steroidogenesis. This technical guide provides an in-depth overview of the molecular structure, chemical formula, and physicochemical properties of Metomidate hydrochloride. It details established analytical methodologies for its characterization and outlines a proposed synthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this compound.

Molecular Structure and Chemical Formula

Metomidate hydrochloride is the hydrochloride salt of Metomidate, which is chemically designated as methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. The presence of a chiral center at the alpha-carbon of the phenylethyl group gives rise to two enantiomers, (R)- and (S)-Metomidate. The commercially available product is often a racemic mixture.

The molecular structure of Metomidate hydrochloride is characterized by a central imidazole ring substituted at the 1-position with a 1-phenylethyl group and at the 5-position with a methyl carboxylate group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the imidazole ring.

Molecular Formula: C₁₃H₁₅ClN₂O₂[1]

Chemical Structure:

References

The Pharmacokinetics and Pharmacodynamics of Metomidate Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metomidate hydrochloride, an imidazole-based non-barbiturate hypnotic, presents a unique pharmacological profile characterized by a dual mechanism of action. It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, leading to sedative and hypnotic effects. Concurrently, it is a potent and selective inhibitor of adrenal steroidogenesis, specifically targeting the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). This comprehensive guide delves into the pharmacokinetics (PK) and pharmacodynamics (PD) of metomidate hydrochloride, providing quantitative data, detailed experimental methodologies, and visual representations of its primary signaling pathways to support further research and drug development endeavors.

Pharmacodynamics

The pharmacodynamic effects of metomidate hydrochloride are primarily mediated through two distinct molecular targets: the GABA-A receptor in the central nervous system and key enzymes in the adrenal steroidogenesis pathway.

GABA-A Receptor Modulation

Metomidate hydrochloride enhances the effects of the inhibitory neurotransmitter GABA at the GABA-A receptor.[1] By binding to an allosteric site on the receptor complex, it increases the receptor's affinity for GABA.[2] This potentiation results in an increased influx of chloride ions into the neuron upon GABA binding, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability, which manifests as sedation and hypnosis.[2] At higher concentrations, metomidate can directly activate the GABA-A receptor in the absence of GABA.[3]

Inhibition of Adrenal Steroidogenesis

Metomidate is a potent inhibitor of adrenal steroidogenesis through its targeted action on cytochrome P450 enzymes located in the mitochondria of adrenal cortical cells.[4][5] The imidazole ring of metomidate is thought to bind to the heme group of these enzymes, leading to reversible, dose-dependent inhibition.[6]

-

CYP11B1 (11β-hydroxylase) Inhibition: Metomidate strongly inhibits CYP11B1, the enzyme responsible for the final step in cortisol synthesis—the conversion of 11-deoxycortisol to cortisol.[6] This action leads to a significant reduction in cortisol production.[2]

-

CYP11B2 (Aldosterone Synthase) Inhibition: Metomidate also inhibits CYP11B2, which catalyzes the final steps in aldosterone synthesis.[4][6]

This potent inhibition of cortisol and aldosterone synthesis underlies both its therapeutic potential in adrenal disorders and a key side effect of adrenal suppression.[4]

Quantitative Pharmacodynamic Data

The inhibitory potency of metomidate on adrenal steroidogenesis has been quantified in vitro.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Cortisol Production) | ~2–10 nM | Human Adrenal Cells | [4][5] |

| Ki (CYP11B1) | ~1–3 nM | Not Specified | [4][5] |

Pharmacokinetics

The pharmacokinetic profile of metomidate hydrochloride is characterized by rapid onset of action, attributed to its high lipid solubility, and a relatively short duration of effect.[2] It is primarily metabolized in the liver, and its metabolites are excreted via the kidneys.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Metomidate is readily absorbed, with studies in mice demonstrating significant bioavailability after oral administration.[7] Its high lipid solubility facilitates rapid passage across the blood-brain barrier, leading to a quick onset of central nervous system effects.[2]

-

Distribution: Limited information is available on the specific tissue distribution of metomidate hydrochloride in mammals. Its lipophilic nature suggests potential for distribution into fatty tissues.

-

Metabolism: The primary site of metabolism for metomidate is the liver, where it undergoes processes such as oxidation and conjugation.[2] The resulting metabolites are generally inactive.[2]

-

Excretion: The inactive metabolites of metomidate are primarily cleared from the body by the kidneys through urinary excretion.[2]

Quantitative Pharmacokinetic Data in Mice

A study by Li et al. (2024) provides key pharmacokinetic parameters for metomidate in mice.[7]

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Absolute Bioavailability (F%) | - | 21.3% |

| Cmax (ng/mL) | Not Reported | Not Reported |

| Tmax (h) | Not Reported | Not Reported |

| AUC (ng·h/mL) | Not Reported | Not Reported |

| t₁/₂ (h) | Not Reported | Not Reported |

| CL (L/h/kg) | Not Reported | Not Reported |

| Vd (L/kg) | Not Reported | Not Reported |

Note: A comprehensive table with all parameters from a single study in a single species was not available in the public domain at the time of this review. The data from Li et al. (2024) is a key indicator of oral bioavailability in a mammalian model.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: Inhibition of Adrenal Steroidogenesis by Metomidate.

Caption: Positive Allosteric Modulation of the GABA-A Receptor by Metomidate.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of metomidate hydrochloride following intravenous and oral administration in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Drug Formulation: For intravenous (IV) administration, metomidate hydrochloride is dissolved in a vehicle such as saline or a solution of DMSO:Solutol:water. For oral (PO) gavage, it is suspended in a vehicle like 0.5% carboxymethylcellulose.

-

Dosing:

-

IV Group: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein.

-

PO Group: A single dose (e.g., 10 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of metomidate are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters, including Cmax, Tmax, AUC, elimination half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).

In Vitro Metabolic Stability in Rat Liver Microsomes

Objective: To assess the metabolic stability of metomidate hydrochloride in rat liver microsomes.

Methodology:

-

Materials:

-

Pooled male Sprague-Dawley rat liver microsomes (RLM).

-

100 mM potassium phosphate buffer (pH 7.4).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Metomidate hydrochloride stock solution (in DMSO).

-

Internal standard for LC-MS/MS analysis.

-

Acetonitrile for reaction termination.

-

-

Incubation:

-

In a 96-well plate, metomidate (final concentration, e.g., 1 µM) is incubated with RLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.

-

The plate is pre-incubated at 37°C for 5-10 minutes.

-

The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Control incubations are performed without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: The plate is centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

Analysis: The concentration of remaining metomidate is determined by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of metomidate remaining is plotted against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and microsomal protein concentration.

In Vitro CYP11B1 Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of metomidate hydrochloride on human CYP11B1.

Methodology:

-

Enzyme Source: Recombinant human CYP11B1 expressed in a suitable cell line (e.g., V79 cells).

-

Substrate: 11-deoxycortisol.

-

Incubation:

-

Recombinant CYP11B1 is incubated with varying concentrations of metomidate hydrochloride and a fixed concentration of 11-deoxycortisol in a suitable buffer at 37°C.

-

The reaction is initiated by the addition of a cofactor, such as NADPH.

-

-

Reaction Termination: The reaction is stopped after a specific time by adding a quenching solvent (e.g., acetonitrile or ethyl acetate).

-

Product Quantification: The formation of the product, cortisol, is quantified using LC-MS/MS or a suitable immunoassay.

-

Data Analysis: The percentage of inhibition at each metomidate concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Analysis of GABA-A Receptor Modulation

Objective: To characterize the modulatory effects of metomidate hydrochloride on GABA-A receptors.

Methodology:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the desired subunits of the human GABA-A receptor (e.g., α1β2γ2).

-

Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Solutions:

-

External Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Internal (Pipette) Solution: Contains a high concentration of Cl⁻ (e.g., CsCl) to allow for the measurement of inward chloride currents.

-

-

Recording Procedure:

-

A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

GABA (at a sub-maximal concentration, e.g., EC₂₀) is applied to elicit a baseline current.

-

Metomidate hydrochloride at various concentrations is co-applied with GABA to assess potentiation of the GABA-evoked current.

-

The percent enhancement of the current by metomidate is calculated.

-

-

Data Analysis: Concentration-response curves are generated by plotting the percent potentiation against the metomidate concentration. The EC₅₀ (concentration for half-maximal potentiation) is determined by fitting the data to a sigmoidal dose-response equation.

Conclusion

Metomidate hydrochloride possesses a compelling and complex pharmacological profile, acting as both a sedative-hypnotic through GABA-A receptor modulation and a potent inhibitor of adrenal steroid synthesis. The quantitative data and detailed methodologies presented in this guide provide a foundational resource for researchers and drug development professionals. Further investigation into the mammalian pharmacokinetics, particularly in species relevant to preclinical toxicology, and a deeper understanding of the structure-activity relationships for its dual actions will be crucial for the future development and therapeutic application of metomidate and its analogs. The provided experimental protocols offer a starting point for the consistent and rigorous evaluation of this and similar compounds.

References

- 1. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 3. Plasma Protein Binding Assay [visikol.com]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Metomidate Hydrochloride: A Technical Guide to its Role as a CYP11B1 and CYP11B2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate hydrochloride, an imidazole-based compound, is a potent and selective inhibitor of two key enzymes in the adrenal steroidogenesis pathway: CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).[1] This targeted inhibition of cortisol and aldosterone synthesis has positioned metomidate and its derivatives as significant tools in both diagnostic imaging and therapeutic interventions for adrenal disorders, most notably Cushing's syndrome and primary aldosteronism. This technical guide provides an in-depth overview of metomidate's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Metomidate exerts its inhibitory effects by binding to the heme iron atom within the active site of the cytochrome P450 enzymes CYP11B1 and CYP11B2.[2] This interaction competitively blocks the access of their natural substrates, 11-deoxycortisol and 11-deoxycorticosterone, respectively, thereby preventing their conversion into cortisol and aldosterone. The high affinity of metomidate for these enzymes is demonstrated by its low nanomolar inhibition constants (Ki and IC50 values).[1]

The adrenal steroidogenesis pathway is a critical cascade of enzymatic reactions responsible for the production of essential steroid hormones. Metomidate's specific blockade at the terminal steps of cortisol and aldosterone synthesis makes it a highly targeted agent.

Quantitative Inhibitory Data

The potency of metomidate hydrochloride and its analogues as inhibitors of CYP11B1 and CYP11B2 has been quantified through various in vitro studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

| Compound | Enzyme | IC50 (nM) | Cell Line/System | Reference |

| Metomidate (MTO) | CYP11B1 | 2.5 | V79MZ cells | [3] |

| Metomidate (MTO) | CYP11B2 | 2.3 | V79MZ cells | [3][4] |

| Iodometomidate (IMTO) | CYP11B1 | 2.4 | V79MZ cells | [3] |

| Iodometomidate (IMTO) | CYP11B2 | 2.2 | V79MZ cells | [3] |

| Etomidate | CYP11B1 | 3.1 | Hamster Fibroblasts | [5] |

| Etomidate | CYP11B2 | 26 | Hamster Fibroblasts | [5] |

| Compound | Enzyme | Ki (nM) | Reference |

| Metomidate | CYP11B1 | ~1-3 | [1] |

Experimental Protocols

Cell-Based Steroidogenesis Assay using NCI-H295R Cells

This protocol is adapted from established methods for assessing the effects of compounds on steroid hormone production in a human adrenocortical carcinoma cell line.

Materials:

-

NCI-H295R cells (ATCC® CRL-2128™)[6]

-

DMEM/F-12 medium

-

Nu-Serum™ I

-

ITS+ Premix

-

24-well cell culture plates

-

Metomidate hydrochloride

-

Phosphate-buffered saline (PBS)

-

ELISA kits for cortisol and aldosterone or LC-MS/MS instrumentation

-

MTT reagent and solubilization solution

Procedure:

-

Cell Culture: Culture NCI-H295R cells in DMEM/F-12 medium supplemented with Nu-Serum™ I and ITS+ Premix in a humidified incubator at 37°C with 5% CO2.[6]

-

Cell Seeding: Seed the cells into 24-well plates at a density that allows for approximately 50-60% confluency after 24 hours.

-

Acclimation: Allow the cells to acclimate for 24 hours.[7]

-

Compound Preparation: Prepare a stock solution of metomidate hydrochloride in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the cell culture medium.

-

Exposure: Remove the old medium from the wells and replace it with the medium containing the different concentrations of metomidate hydrochloride. Include appropriate vehicle controls. Incubate for 48 hours.[7]

-

Supernatant Collection: After the incubation period, collect the supernatant from each well for hormone analysis. Store at -80°C if not analyzed immediately.

-

Hormone Quantification: Measure the concentrations of cortisol and aldosterone in the collected supernatants using commercially available ELISA kits or by LC-MS/MS for higher sensitivity and specificity.

-

Cell Viability: After collecting the supernatant, assess cell viability using a standard method such as the MTT assay to ensure that the observed inhibition of steroidogenesis is not due to cytotoxicity.

Cell-Free Enzymatic Assay using Adrenal Mitochondrial Fractions

This protocol outlines a general procedure for a cell-free assay to determine the direct inhibitory effect of metomidate on CYP11B1 and CYP11B2 activity.

Materials:

-

Adrenal glands (e.g., bovine or primate)[8]

-

Homogenization buffer

-

Mitochondrial isolation buffer

-

Radiolabeled substrate (e.g., [3H]-11-deoxycorticosterone)[5]

-

NADPH

-

Metomidate hydrochloride

-

Reaction buffer (e.g., potassium phosphate buffer)

-

Quenching solution (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC system with a radioactivity detector

Procedure:

-

Preparation of Adrenal Mitochondrial Fraction:

-

Homogenize fresh or frozen adrenal glands in a cold homogenization buffer.

-

Perform differential centrifugation to isolate the mitochondrial fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.

-

Wash the mitochondrial pellet with an appropriate buffer and resuspend to a known protein concentration.

-

-

Enzyme Inhibition Assay:

-

Prepare reaction tubes containing the reaction buffer, NADPH, and the radiolabeled substrate (e.g., [3H]-11-deoxycorticosterone for CYP11B1/CYP11B2).[5]

-

Add varying concentrations of metomidate hydrochloride to the tubes. Include control tubes with no inhibitor.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a specific amount of the adrenal mitochondrial protein.

-

Incubate for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding a quenching solution.

-

-

Product Analysis:

-

Extract the steroids from the reaction mixture using an organic solvent.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Analyze the formation of the radiolabeled product (e.g., [3H]-corticosterone and [3H]-aldosterone) using an HPLC system equipped with a radioactivity detector.

-

Calculate the percentage of inhibition for each metomidate concentration and determine the IC50 value.

-

Conclusion